Cas no 957194-64-8 (7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one)
![7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one structure](https://ja.kuujia.com/scimg/cas/957194-64-8x500.png)
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- 7-iodo-3,3-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-2-one
- 7-Iodo-3,3-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
-
- インチ: 1S/C9H10IN3O/c1-9(2)8(14)12-6-3-5(10)4-11-7(6)13-9/h3-4H,1-2H3,(H,11,13)(H,12,14)
- InChIKey: KTLWPEOJBCZLPP-UHFFFAOYSA-N
- SMILES: IC1=CN=C2C(=C1)NC(C(C)(C)N2)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 256
- XLogP3: 1.4
- トポロジー分子極性表面積: 54
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11003316-1g |
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
957194-64-8 | 97% | 1g |
$434 | 2024-07-19 | |
Chemenu | CM530977-1g |
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
957194-64-8 | 97% | 1g |
$434 | 2022-03-01 | |
Alichem | A029197023-250mg |
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
957194-64-8 | 97% | 250mg |
$192.50 | 2023-08-31 | |
Alichem | A029197023-1g |
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
957194-64-8 | 97% | 1g |
$470.22 | 2023-08-31 |
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
3. Back matter
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-oneに関する追加情報
Introduction to 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 957194-64-8)
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the CAS number 957194-64-8, belongs to the pyrazinopyridine class of molecules, which are known for their diverse biological activities and potential applications in drug development. The presence of an iodine substituent at the 7-position and the unique dimethyl substitution pattern at the 3-position contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.
The 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one structure is characterized by a fused pyrazine and pyridine ring system, which is a common motif in many bioactive molecules. This particular compound has been studied for its potential role in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding. The iodine atom at the 7-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the synthesis of complex organic molecules.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their prevalence in natural products and their ability to exhibit a wide range of pharmacological effects. The 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been explored in several preclinical studies for its potential therapeutic applications. Notably, its structural framework bears resemblance to certain known drug candidates that target neurological disorders and cancer. The dimethyl groups at the 3-position enhance the lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability.
The synthesis of 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the iodine substituent is typically achieved through halogenation reactions using reagents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl). Subsequent functionalization of the molecule can be tailored to introduce additional pharmacophores or modify existing ones for improved biological activity. The compound’s stability under various reaction conditions makes it a versatile intermediate in medicinal chemistry.
One of the most compelling aspects of 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is its potential as a lead compound for drug discovery. Researchers have leveraged its scaffold to develop derivatives with enhanced potency and selectivity. For instance, modifications at the 5-position or 6-position of the pyridine ring have been shown to modulate binding interactions with target proteins. These studies highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from heterocyclic cores.
The iodine atom at the 7-position also facilitates the preparation of radiolabeled analogs using radioisotopes such as iodine-125 or iodine-131. Radiolabeled compounds are invaluable tools in nuclear medicine for imaging and therapeutic applications. The ability to incorporate radioactive isotopes into 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one opens up possibilities for studying its distribution and metabolism in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) techniques.
Recent advancements in computational chemistry have further accelerated the exploration of 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a drug candidate. Molecular docking simulations and virtual screening have been employed to predict binding affinities with various biological targets. These computational approaches complement experimental efforts by providing rapid assessments of potential interactions between the compound and proteins involved in disease pathways. Such integrative strategies are becoming increasingly essential in modern drug discovery pipelines.
The pharmacokinetic properties of 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one are also under investigation to ensure its suitability for therapeutic use. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. The dimethyl groups contribute to its lipophilicity but may also influence metabolic stability. Understanding these parameters is crucial for optimizing dosing regimens and minimizing side effects.
In conclusion,7-Iodo-3,,-dimethyl- Dihydro-[ ]([]([]([]([]([]([]([]([/empypyr]([/empypyr]([/empypyr)/b])
)/b])
)/b])
)/b])
)/b])
)/b])(
)(
)
)
)
)
)
)
)
)
957194-64-8 (7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) Related Products
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)




